4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring, a furan-2-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where the hydroxyl group of the indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached to the nitrogen atom of the indole through a nucleophilic substitution reaction using furan-2-ylmethyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole-2-carboxylic acid with an amine, such as furan-2-ylmethylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include alkoxides, thiolates, and amines.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: It can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It can be used as a probe to investigate the mechanisms of action of indole-based compounds.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The benzyloxy and furan-2-ylmethyl groups can enhance the binding affinity and selectivity of the compound for its targets. The carboxamide group can participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-1H-indole-2-carboxamide: Lacks the furan-2-ylmethyl group.
N-(furan-2-ylmethyl)-1H-indole-2-carboxamide: Lacks the benzyloxy group.
4-(benzyloxy)-N-(methyl)-1H-indole-2-carboxamide: Lacks the furan-2-ylmethyl group and has a methyl group instead.
Uniqueness
4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide is unique due to the presence of both the benzyloxy and furan-2-ylmethyl groups, which can enhance its biological activity and selectivity. The combination of these functional groups with the indole core and carboxamide group provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenylmethoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(22-13-16-8-5-11-25-16)19-12-17-18(23-19)9-4-10-20(17)26-14-15-6-2-1-3-7-15/h1-12,23H,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHABPHJIULFGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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